3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile
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Overview
Description
3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a styryl group and a benzenecarbonitrile moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the styryl group through a Heck reaction or similar coupling reactions. The final step involves the attachment of the benzenecarbonitrile group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and styryl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce modified benzimidazole derivatives.
Scientific Research Applications
3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorostyryl)-1H-benzimidazole
- 2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole
- 3-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole
Uniqueness
Compared to similar compounds, 3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile stands out due to its additional benzenecarbonitrile group, which imparts unique chemical properties and potential applications. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3/c24-19-10-8-18(20(25)13-19)9-11-23-27-21-6-1-2-7-22(21)28(23)15-17-5-3-4-16(12-17)14-26/h1-13H,15H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARDNCVOBDTGW-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C#N)C=CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C#N)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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